molecular formula C18H26N4S B15036042 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B15036042
M. Wt: 330.5 g/mol
InChI Key: OVZDPAJTCNRMAQ-UHFFFAOYSA-N
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Description

2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique combination of a benzothieno and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents to form the desired pyrimidine ring system . The reaction conditions often include heating with methanol sodium (MeONa) in butanol (BuOH) at reflux .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothieno ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine ring.

    Substitution: The hydrogen atoms on the benzothieno and pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation , reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific combination of a benzothieno and pyrimidine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H26N4S

Molecular Weight

330.5 g/mol

IUPAC Name

2-ethyl-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H26N4S/c1-3-15-19-17(22-11-9-21(4-2)10-12-22)16-13-7-5-6-8-14(13)23-18(16)20-15/h3-12H2,1-2H3

InChI Key

OVZDPAJTCNRMAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)CC

Origin of Product

United States

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